ETHYL 2-{2-[(2Z)-3-PHENYLPROP-2-ENAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
Thiazoles can be synthesized from enaminones via the reaction with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles can react with various nucleophiles and electrophiles . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Chemical Reactions and Derivative Formation:
- The study by Stauss et al. (1972) discusses the 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide, yielding esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid as main products. This indicates potential in synthesizing various chemical derivatives (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Antimicrobial Activity:
- Ateş et al. (2003) synthesized {2‐[2‐(N, N‐Disubstituted thiocarbamoyl‐sulfanyl)acylamino ]thiazol‐4‐yl}acetic acid ethyl esters and investigated their antimicrobial activities. The compounds showed activity against several microorganisms, such as Staphylococcus epidermidis and Candida albicans, highlighting their potential in antimicrobial applications (Ateş, Gürsoy, Altintaş, Ötük, & Birteksoez, 2003).
Synthesis of Complexes and Polymers:
- Singh and Baruah (2008) prepared an ester of an imine containing dicarboxylic acid and formed complexes with nickel and zinc. This research suggests the compound's utility in forming metal complexes, which can have various industrial and pharmaceutical applications (Singh & Baruah, 2008).
Formation of Novel Derivatives:
- Li et al. (2011) prepared 3‐thiazolidine acetic acid‐2‐(per‐O‐acetylglycosyl)‐1′‐imino‐α‐(substituted)‐4‐oxo ethyl ester derivatives, which showed exclusive regioselectivity and mild anticancer activity. This indicates the compound's potential in creating novel derivatives with specific therapeutic properties (Li, Chen, Yang, Yu, Mao, Zhou, Liu, & Li, 2011).
Potential in Cancer Research:
- The synthesis and anticancer activity of some new thiopyrano[2,3-d]thiazoles incorporating a pyrazole moiety by Metwally et al. (2015) suggest the role of thiazole derivatives in developing new anticancer agents (Metwally, Badawy, & Okpy, 2015).
Mechanism of Action
While the mechanism of action for the specific compound you mentioned is not available, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-[[(Z)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-15(20)10-13-11-22-16(17-13)18-14(19)9-8-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,17,18,19)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNPYSRPJFKXGP-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)/C=C\C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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